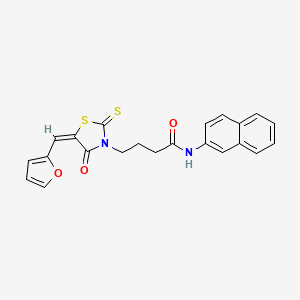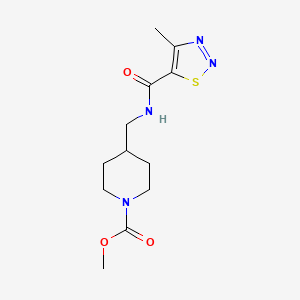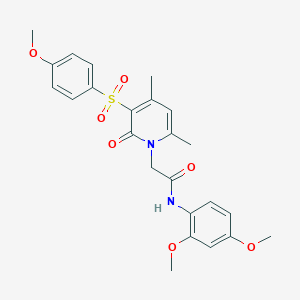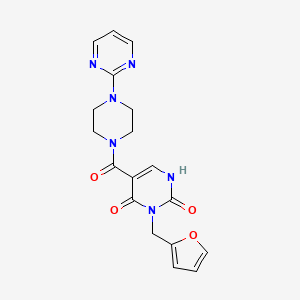![molecular formula C10H11F4NO B2411996 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline CAS No. 117401-79-3](/img/structure/B2411996.png)
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline” is a chemical compound with the CAS Number: 117401-79-3 . It has a molecular weight of 237.2 and its IUPAC name is this compound . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 237.19 and a molecular formula of C10H11F4NO .Aplicaciones Científicas De Investigación
Applications in Environmental Science
- Biodegradation of Aniline Compounds: Delftia sp. AN3, a bacterial strain, has shown the ability to degrade aniline compounds, suggesting potential applications in wastewater treatment and environmental remediation. This strain, however, did not support the growth of substituted anilines like N-methylaniline and 2-chloroaniline, indicating specificity in biodegradation pathways (Liu et al., 2002).
Applications in Materials Science
- Electroluminescence and Photophysics: N,N-Di(6-phenylpyridin-2-yl)aniline derivatives have been used to produce luminescent platinum complexes. These complexes exhibit potential for use in organic light-emitting diode (OLED) devices due to their high quantum efficiency and emissive properties across a broad spectrum (Vezzu et al., 2010).
- Electrochemical Applications: Polyaniline and its copolymers, synthesized using ionic liquids, have demonstrated significant electrocatalytic activity for redox reactions, indicating potential applications in catalysis and electrochemical sensors (Zhang et al., 2007).
Applications in Chemistry
- Crystal Structure Analysis: The crystal structure of pyridinium salts carrying a fluorous side chain, such as 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium chloride, has been explored, contributing to the understanding of weak hydrogen bonding and fluorous interactions in chemical compounds (Lu et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s always important to handle such compounds with care and follow safety guidelines.
Propiedades
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQEDVNCVIZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide](/img/structure/B2411922.png)
![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)

![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2411928.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)

![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)

